molecular formula C10H22N4O3 B3146529 L-Ornithyl-L-ornithine CAS No. 60259-82-7

L-Ornithyl-L-ornithine

Cat. No.: B3146529
CAS No.: 60259-82-7
M. Wt: 246.31 g/mol
InChI Key: OECHUGCITYQGCY-YUMQZZPRSA-N
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Description

L-Ornithyl-L-ornithine is a dipeptide composed of two L-Ornithine molecules. As a stable derivative of the non-proteinogenic amino acid L-Ornithine, it is of significant interest in biochemical research, particularly in studies focused on nitrogen metabolism. L-Ornithine is a central metabolite in the urea cycle, a critical pathway for the detoxification and excretion of ammonia in the body . Within this cycle, ornithine acts as a carrier, facilitating the conversion of neurotoxic ammonia into urea for safe disposal . Research into ornithine-related compounds has shown they can provide key substrates that stimulate the urea cycle, thereby helping to reduce elevated blood ammonia levels, a condition known as hyperammonemia . Beyond its pivotal role in the urea cycle, ornithine also serves as the primary precursor for the biosynthesis of polyamines, such as putrescine, which are essential molecules for cell growth and proliferation . Due to its fundamental roles, this compound is a valuable tool for scientists investigating hepatic function, hyperammonemic disorders like hepatic encephalopathy, and cellular metabolic pathways . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECHUGCITYQGCY-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314598
Record name L-Ornithyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60259-82-7
Record name L-Ornithyl-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60259-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Ornithyl-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ornithyl-L-ornithine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a coupling catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: Industrial production of L-ornithine, a precursor for this compound, is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. Genetic engineering techniques are employed to enhance the production yield by optimizing metabolic pathways and reducing by-product formation .

Chemical Reactions Analysis

Types of Reactions: L-Ornithyl-L-ornithine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of urea and other nitrogenous compounds.

    Reduction: Reduction reactions can convert L-ornithine to other amino acids or related compounds.

    Substitution: Substitution reactions can modify the side chains of the amino acids, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous solutions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in organic solvents.

    Substitution: Various alkylating agents or acylating agents in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include urea, citrulline, and various substituted ornithine derivatives .

Scientific Research Applications

L-Ornithyl-L-ornithine has a wide range of applications in scientific research:

Mechanism of Action

L-Ornithyl-L-ornithine exerts its effects primarily through its involvement in the urea cycle. It acts as an intermediate in the conversion of ammonia to urea, facilitating the detoxification of excess nitrogen. Additionally, it can be metabolized to L-arginine, which stimulates the release of growth hormone and supports immune function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Role Research Findings
L-Ornithine C₅H₁₂N₂O₂ 132.16 None Urea cycle intermediate; precursor for polyamines Depletion inhibits neoplastic growth; overexpression linked to tumorigenesis .
L-Ornithyl-L-ornithine C₁₀H₂₂N₄O₃ 246.30 (estimated) Dipeptide of two L-ornithine units Hypothesized role in polyamine transport or stabilization Limited direct data; inferred from ornithine’s role in ODC regulation .
N⁵-Hydroxy-L-ornithine C₅H₁₂N₂O₃ 148.16 Hydroxyl group at N⁵ position Intermediate in hydroxamate siderophore biosynthesis Structural analog with potential antimicrobial properties .
N²-Acetyl-L-ornithine C₇H₁₄N₂O₃ 174.20 Acetyl group at N² position Metabolic intermediate in arginine biosynthesis; modulates cellular acetylation Enhanced solubility; used in metabolic studies of acetyltransferase pathways .
L-Citrulline C₆H₁₃N₃O₃ 175.19 Ureido group at N⁵ position Urea cycle intermediate; precursor for nitric oxide synthesis Supplementation improves vascular function; inversely related to ODC activity .

Impact on Polyamine Metabolism and Cancer

  • L-Ornithine: Direct substrate for ODC. Elevated ODC activity correlates with tumorigenesis in NIH/3T3 fibroblasts and transgenic mice . Inhibition by α-difluoromethylornithine (DFMO) reverses transformed phenotypes .
  • N⁵-Hydroxy-L-ornithine : Hydroxylation disrupts polyamine backbone formation, possibly inhibiting ODC-dependent pathways .
  • L-Citrulline : Indirectly modulates polyamine levels by competing with ornithine for metabolic enzymes; supplementation reduces ODC activity in hyperproliferative conditions .

Key Research Insights

  • ODC Overexpression : Constitutive ODC expression in transgenic mice induces spontaneous skin tumors and follicular cysts, confirming its oncogenic role .
  • Structural Modifications : Acetylation or hydroxylation of ornithine alters its metabolic flux, offering therapeutic avenues for cancer and metabolic disorders .
  • Dimer vs. Monomer: While this compound’s direct effects are understudied, dimerization may enhance stability or bioavailability compared to monomeric forms, as seen in other peptide derivatives .

Biological Activity

L-Ornithyl-L-ornithine, commonly referred to in research as L-ornithine, plays a significant role in various biological processes, particularly in ammonia detoxification and metabolic regulation. This compound is primarily involved in the urea cycle, where it facilitates the conversion of toxic ammonia into urea, which can be safely excreted from the body. The following sections detail its biological activity, mechanisms of action, clinical applications, and relevant research findings.

Urea Cycle Participation
L-Ornithine is a key substrate in the urea cycle, a metabolic pathway critical for nitrogen disposal. It interacts with enzymes such as carbamoyl phosphate synthetase I and ornithine transcarbamylase, which catalyze reactions necessary for urea synthesis. This process is vital in preventing hyperammonemia, a condition characterized by elevated ammonia levels that can lead to neurological damage and other serious health issues .

Ammonia Detoxification
The primary function of L-ornithine is to aid in ammonia detoxification. Elevated ammonia levels are particularly dangerous for patients with liver dysfunction. L-Ornithine promotes the conversion of ammonia into urea by stimulating the urea cycle, thus reducing blood ammonia concentrations and mitigating associated symptoms .

Clinical Applications

This compound has been extensively studied for its therapeutic potential in various conditions:

  • Hepatic Encephalopathy (HE)
    Clinical trials have demonstrated that L-ornithine can significantly lower serum ammonia levels and improve neurological function in patients with HE. For instance, a randomized controlled trial comparing intravenous (IV) versus oral administration of L-ornithine showed comparable efficacy in reducing ammonia levels and improving HE grades .
  • Sarcopenia Management
    In patients with cirrhosis, L-ornithine has been shown to counteract sarcopenia (muscle wasting) by enhancing muscle protein synthesis and reducing ammonia-induced muscle damage. This effect contributes to its overall efficacy in treating HE .
  • Acute Liver Failure
    Studies indicate that L-ornithine administration improves hepatic ammonia disposal and peripheral metabolism, making it a potential adjunct therapy in acute liver failure cases .

Pharmacokinetics

A study examining the pharmacokinetics of L-ornithine revealed a biphasic elimination pattern following IV administration, with peak plasma levels observed shortly after infusion. The median area under the curve (AUC) indicated substantial absorption and distribution characteristics conducive to clinical use .

Efficacy Studies

A comprehensive review of multiple studies highlights the effectiveness of L-ornithine in lowering ammonia levels across various patient populations. For example:

Study TypePopulationInterventionOutcome
RCTCirrhotic PatientsIV L-Ornithine (30 g over 24 hours)Significant reduction in serum ammonia levels
RCTChronic Liver Disease PatientsOral vs. IV L-OrnithineBoth routes effectively reduced ammonia levels; no significant difference between groups
Meta-analysisVarious StudiesL-Ornithine TherapyConfirmed efficacy in preventing hyperammonemia-related complications

Case Studies

Case Study 1: Hepatic Encephalopathy Treatment
A double-blind study involving cirrhotic patients showed that those treated with L-ornithine experienced marked improvements in Glasgow Coma Scale scores and reductions in HE grades compared to placebo groups .

Case Study 2: Ammonia Clearance Enhancement
In another clinical trial focusing on acute liver failure, patients receiving L-ornithine demonstrated enhanced hepatic clearance of ammonia, supporting its role as an effective therapeutic agent .

Q & A

Q. What in vitro models best recapitulate the intestinal absorption of this compound for pharmacokinetic studies?

  • Methodological Answer : Caco-2 monolayers (TEER >300 Ω·cm²) simulate intestinal epithelium. Permeability (Papp) is measured in apical-to-basolateral direction with/without transporter inhibitors (e.g., cimetidine for PAT1). LC-MS/MS quantifies apical depletion and basolateral accumulation. Apparent permeability coefficients (Papp >1 × 10⁻⁶ cm/s) indicate passive diffusion, while saturation kinetics suggest carrier-mediated transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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